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Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a key building block in

organic synthesis, particularly in the realm of drug discovery and materials science. This

document details its structural information, physicochemical properties, and reactivity, with a

focus on its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it outlines

experimental protocols for its synthesis, purification, and characterization. The guide also

explores the potential biological significance of this class of compounds, specifically as serine

protease inhibitors, and includes visualizations of key chemical and biological processes.

Introduction
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid belongs to the versatile class of

arylboronic acids, which are widely utilized as coupling partners in palladium-catalyzed cross-

coupling reactions. The strategic placement of the bromo, methoxybenzyloxy, and boronic acid
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functionalities on the phenyl ring makes this compound a valuable intermediate for the

synthesis of complex organic molecules with potential applications in medicinal chemistry and

materials science. The boronic acid moiety serves as a reactive handle for the formation of

carbon-carbon and carbon-heteroatom bonds, while the other substituents can be used to

modulate the electronic and steric properties of the target molecules.

Chemical and Physical Properties
A summary of the key physical and chemical properties of 3-Bromo-2-(3'-
methoxybenzyloxy)phenylboronic acid is presented below. It is important to note that while

some data is derived from direct sources, other values are estimated based on structurally

similar compounds due to the limited availability of specific experimental data for this exact

molecule.

Structural Information
Property Value

IUPAC Name
[3-Bromo-2-[(3-

methoxyphenyl)methoxy]phenyl]boronic acid

CAS Number 849052-24-0

Chemical Formula C₁₄H₁₄BBrO₄

Molecular Weight 337.00 g/mol

Chemical Structure alt text

Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties.
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Property Value Source/Comment

Melting Point 107-112 °C (estimated)

Based on the melting point of

the structurally similar 3-

Bromo-2-(3'-

bromobenzyloxy)phenylboroni

c acid.[1]

Boiling Point
> 300 °C (decomposes,

estimated)

Phenylboronic acids typically

decompose at high

temperatures.

Solubility

Soluble in polar organic

solvents (e.g., THF, DMF,

methanol, acetone); Poorly

soluble in nonpolar organic

solvents (e.g., hexanes,

carbon tetrachloride) and

water.[2][3][4][5]

General solubility profile for

phenylboronic acids.

pKa ~8-9 (estimated)
Typical range for arylboronic

acids.

Appearance
White to off-white solid

(expected)

Common appearance for

purified arylboronic acids.

Stability and Storage
Arylboronic acids are generally stable solids but can be susceptible to degradation under

certain conditions.

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric

anhydrides known as boroxines. This process is typically reversible in the presence of water.

Oxidation: The carbon-boron bond can be susceptible to oxidation.

Protodeboronation: Cleavage of the carbon-boron bond can occur, particularly in the

presence of moisture and certain metals.
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For long-term storage, it is recommended to keep 3-Bromo-2-(3'-
methoxybenzyloxy)phenylboronic acid in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).

Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of

arylboronic acids are provided below. These are general procedures that can be adapted for 3-
Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid.

Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or

aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.

General Procedure:

Formation of the Organometallic Reagent: To a solution of the corresponding aryl bromide

(e.g., 2-bromo-1-(3-methoxybenzyloxy)benzene) in an anhydrous ether solvent (e.g., THF or

diethyl ether) under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-

butyllithium) at low temperature (-78 °C). Stir the mixture for 1-2 hours.

Borylation: To the resulting aryllithium solution, add a trialkyl borate (e.g., triisopropyl borate)

dropwise at -78 °C.

Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several

hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the crude boronic acid.[6]

Purification of Arylboronic Acids
Purification is crucial to remove by-products and unreacted starting materials.

General Recrystallization Procedure:
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Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly

soluble at room temperature (e.g., a mixture of a polar and a non-polar solvent like ethyl

acetate/hexanes or water).[7]

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to

induce crystallization.

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry

under vacuum.[7]

Column Chromatography:

For less polar boronic acids, purification by column chromatography on silica gel can be

effective. A mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) is typically

used as the eluent.[7]

Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons, the benzylic methylene protons, the methoxy group protons, and a broad

singlet for the boronic acid hydroxyl protons.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms

in the molecule.

Note: Specific NMR data for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is not

readily available in the searched literature. Representative spectra of similar phenylboronic

acids can be found in various chemical databases and publications.[8][9][10][11]

Reactivity and Applications
The primary application of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is in

Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling
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This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and

an organohalide or triflate.

General Protocol:

To a reaction vessel, add the arylboronic acid (1.0-1.5 equivalents), the organohalide (1.0

equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃,

Na₂CO₃, Cs₂CO₃, 2-3 equivalents).

Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the

reaction progress by TLC or GC/LC-MS.

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up

followed by purification of the product by column chromatography or recrystallization.[12]

Biological Significance
Phenylboronic acid derivatives have garnered significant interest in medicinal chemistry due to

their diverse biological activities. One of the most notable applications is their role as inhibitors

of serine proteases.

Serine Protease Inhibition
Serine proteases are a class of enzymes that play crucial roles in various physiological

processes, and their dysregulation is implicated in numerous diseases. Phenylboronic acids

can act as transition-state analog inhibitors of these enzymes. The boron atom, being a Lewis

acid, can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active

site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond

hydrolysis. This reversible covalent interaction effectively blocks the enzyme's activity.[13][14]

[15][16]

Visualizations
Suzuki-Miyaura Coupling Workflow
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[17][18]
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Caption: Mechanism of serine protease inhibition by a phenylboronic acid.[14][15]

Conclusion
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a valuable and versatile building

block in modern organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling

reactions, combined with the potential for its derivatives to exhibit significant biological activity,

makes it a compound of high interest for researchers in drug discovery and materials science.

This guide provides a foundational understanding of its properties and applications, offering

practical protocols and conceptual frameworks to facilitate its effective use in the laboratory.

Further experimental investigation is warranted to fully elucidate the specific physical constants

and biological signaling pathways associated with this particular molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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